molecular formula C5H2BrFN2O2 B2402934 2-Bromo-5-fluoro-4-nitropyridine CAS No. 1805578-52-2

2-Bromo-5-fluoro-4-nitropyridine

Cat. No.: B2402934
CAS No.: 1805578-52-2
M. Wt: 220.985
InChI Key: CRUYYUIDRLAKII-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, substituted with bromine, fluorine, and nitro groups at the 2, 5, and 4 positions, respectively.

Mechanism of Action

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-4-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique manner, potentially involving the transfer of fluorine atoms.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that this compound could potentially influence a variety of biochemical pathways, depending on the context of its use.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution

Result of Action

It’s known that the compound can be used in the synthesis of various biologically active compounds , suggesting that its action could result in a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 5-fluoro-4-nitropyridine using bromine or a brominating agent under controlled conditions . Another approach involves the nitration of 2-bromo-5-fluoropyridine using a nitrating mixture, such as concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

2-bromo-5-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYYUIDRLAKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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